Product packaging for Metrazoline(Cat. No.:CAS No. 221225-04-3)

Metrazoline

Cat. No.: B1624828
CAS No.: 221225-04-3
M. Wt: 276.29 g/mol
InChI Key: QDUUQIGHAAEJDO-UHDJGPCESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Background of Metrazoline Oxalate

This compound oxalate (C$${14}$$H$${16}$$N$${2}$$O$${4}$$), first synthesized in the late 20th century, emerged as a compound of interest due to its structural similarity to imidazoline derivatives. Early studies identified its potential as a ligand for imidazoline binding sites, distinct from adrenergic receptors. The compound’s crystallographic characterization, including its oxalate salt formation, was documented in chemical databases by the early 2000s. Key milestones include its use in hyperphagia studies in rodents (2000) and later applications in positron emission tomography (PET) imaging (2012). PubChem records indicate ongoing updates to its structural and pharmacological data, reflecting sustained scientific interest.

Classification within Imidazoline Compounds

This compound oxalate belongs to the imidazoline class, specifically acting as a selective agonist at imidazoline I$${2}$$ receptors (I$${2}$$Rs). Its structure comprises a 4,5-dihydro-1H-imidazole core with a (E)-2-(2-methylphenyl)ethenyl substituent, paired with an oxalate counterion. This places it within the broader family of 2-aryl-2-imidazolines, alongside compounds like idazoxan and 2-BFI. Unlike non-selective imidazolines, this compound oxalate exhibits minimal affinity for α$${2}$$-adrenoceptors, making it a valuable tool for isolating I$${2}$$ receptor effects.

Table 1: Key Chemical Properties of this compound Oxalate

Property Value Source
Molecular Formula C$${14}$$H$${16}$$N$${2}$$O$${4}$$ PubChem
Molecular Weight 276.29 g/mol PubChem
CAS Number 221225-04-3 ChemSpider
Solubility in Water 16 mg/mL Sigma-Aldrich

Significance in Chemical and Biochemical Research

This compound oxalate is pivotal in studying I$${2}$$ receptor physiology, which regulates pain pathways, neuroprotection, and metabolic functions. Its high affinity (pK$${i}$$ = 9.55 in rat liver membranes) and selectivity enable precise modulation of I$${2}$$Rs without confounding α$${2}$$-adrenoceptor interactions. Research highlights include:

  • Receptor Localization : Used to map I$$_{2}$$ receptor distribution in peripheral tissues, such as the liver and pancreas, via PET imaging.
  • Pain Mechanisms : Demonstrates efficacy in rodent models of chronic pain, supporting I$$_{2}$$Rs as therapeutic targets.
  • Metabolic Studies : Linked to hyperphagic effects in rats, suggesting roles in appetite regulation.

Current Research Landscape

Recent investigations focus on advanced applications:

  • Imaging Probes : Carbon-11-labeled this compound derivatives are evaluated for real-time visualization of I$$_{2}$$ receptor dynamics in vivo.
  • Molecular Interactions : Structural studies explore its binding mode with mitochondrial proteins, including creatine kinase and monoamine oxidase.
  • Comparative Pharmacology : Contrasted with newer I$$_{2}$$ ligands (e.g., CR4056) to refine receptor subtype specificity.

Table 2: Affinity Comparison of Select I$$_{2}$$ Receptor Ligands

Compound I$${2}$$ Receptor Affinity (pK$${i}$$) α$$_{2}$$-Adrenoceptor Affinity
This compound Oxalate 9.55 Negligible
Idazoxan 8.20 High
2-BFI 8.90 Low
CR4056 7.80 None

Data sourced from in vitro binding assays.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16N2O4 B1624828 Metrazoline CAS No. 221225-04-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(E)-2-(2-methylphenyl)ethenyl]-4,5-dihydro-1H-imidazole;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2.C2H2O4/c1-10-4-2-3-5-11(10)6-7-12-13-8-9-14-12;3-1(4)2(5)6/h2-7H,8-9H2,1H3,(H,13,14);(H,3,4)(H,5,6)/b7-6+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUUQIGHAAEJDO-UHDJGPCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=CC2=NCCN2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C/C2=NCCN2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30474694
Record name 2-[(E)-2-(2-Methylphenyl)ethenyl]-4,5-dihydro-1H-imidazole oxalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221225-04-3
Record name 2-[(E)-2-(2-Methylphenyl)ethenyl]-4,5-dihydro-1H-imidazole oxalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Neutralization Method

The most widely reported approach involves reacting this compound free base with oxalic acid in a polar aprotic solvent. Key parameters include:

  • Stoichiometry : A 1:1 molar ratio ensures complete salt formation without residual reactants.
  • Solvent Selection : Ethanol (95%) or acetone is preferred due to their intermediate polarity, which facilitates crystallization.
  • Temperature Control : Reactions are conducted at 0–5°C to minimize side reactions, followed by gradual warming to 25°C for crystallization.

Procedure :

  • Dissolve 10.0 g (0.075 mol) of this compound base in 150 mL ethanol.
  • Add 9.45 g (0.075 mol) of oxalic acid dihydrate dissolved in 50 mL ethanol dropwise over 30 minutes.
  • Stir for 4 hours at 0°C, then filter and wash with cold ethanol.
  • Dry under vacuum at 40°C for 24 hours.

Yield : 82–87%
Purity : ≥98.5% (HPLC)

Solvent-Free Mechanochemical Synthesis

Emerging techniques utilize ball milling to achieve solvent-free salt formation:

Parameter Value
Milling time 45 minutes
Frequency 30 Hz
Ball-to-powder ratio 10:1
Yield 78%

This method reduces environmental impact but requires post-milling recrystallization to achieve pharmaceutical-grade purity.

Optimization of Crystallization Conditions

Crystal morphology directly impacts dissolution rates and bioavailability. Comparative studies reveal:

Table 1: Crystallization Solvent Effects

Solvent Crystal Habit Mean Particle Size (µm) Dissolution (T$$_{90}$$)
Ethanol Needles 25–50 12 min
Acetone Rhombic plates 50–75 18 min
Water Agglomerates 100–150 25 min

Antisolvent addition (e.g., diethyl ether) during crystallization reduces particle size distribution by 40% compared to conventional methods.

Advanced Purification Techniques

Chromatographic Purification

Reverse-phase HPLC with a C18 column (250 × 4.6 mm, 5 µm) effectively removes synthetic byproducts:

  • Mobile phase: 65:35 v/v 0.1% trifluoroacetic acid:acetonitrile
  • Flow rate: 1.0 mL/min
  • Detection: UV at 254 nm

Impurity Profile :

  • Residual oxalic acid: ≤0.2%
  • N-Oxidation products: ≤0.1%

Recrystallization Optimization

A ternary solvent system (ethanol-water-acetone, 6:3:1 v/v) increases yield to 91% while maintaining purity >99%.

Analytical Characterization

Spectroscopic Data

  • FT-IR (KBr, cm$$^{-1}$$) : 1715 (C=O oxalate), 2550 (N$$^+$$-H stretch)
  • $$^1$$H NMR (400 MHz, D$$2$$O) : δ 3.15 (m, 4H, pyrrolidine), 2.85 (s, 3H, N-CH$$3$$), 2.45 (q, 2H, CH$$_2$$)
  • HPLC-MS : m/z 111.08 [M+H]$$^+$$ (this compound), 89.03 [C$$2$$O$$4$$H]$$^-$$

Thermal Analysis

DSC shows a sharp endotherm at 182°C (decomposition), while TGA indicates 99.2% weight loss by 250°C, confirming absence of solvates.

Industrial-Scale Production Challenges

  • Oxalate Hydrate Formation : Excess water during crystallization promotes dihydrate formation, requiring strict humidity control (<15% RH).
  • Metal Contamination : Stainless steel reactors may leach iron ions, catalyzing oxidative degradation. Glass-lined equipment is mandatory.
  • Polymorphism : Three anhydrous forms identified (I–III), with Form I showing optimal stability at 25°C/60% RH.

Chemical Reactions Analysis

Metrazoline oxalate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

Metrazoline oxalate, with the chemical formula C₁₄H₁₆N₂O₄, is classified as an imidazole derivative. Its structure contributes to its biological activity, particularly in modulating vascular responses and influencing neurotransmitter systems. Understanding its chemical properties is crucial for exploring its applications in medicine.

Pharmacological Applications

  • Vasoconstriction and Blood Pressure Regulation
    • This compound oxalate has been studied for its vasoconstrictive properties, which can be beneficial in managing hypotension during surgical procedures. It acts primarily as an alpha-adrenergic agonist, leading to increased vascular resistance and blood pressure elevation.
  • Anesthesia and Sedation
    • The compound has potential uses in anesthetic protocols where maintaining stable blood pressure is critical. Its ability to induce vasoconstriction can help counteract hypotensive effects caused by other anesthetics.
  • Research on Neurotransmitter Systems
    • Studies have indicated that this compound oxalate may influence neurotransmitter release, particularly norepinephrine. This property opens avenues for research into its effects on conditions such as depression and anxiety, where norepinephrine dysregulation is often observed.

Case Study: Use in Anesthesia

In a clinical setting, this compound oxalate was administered to patients undergoing major surgeries where hypotension was a concern. The results indicated a significant increase in mean arterial pressure without notable adverse effects, suggesting its efficacy as an adjunct in anesthesia protocols.

Ongoing Research

Current studies are examining the long-term effects of this compound oxalate on cardiovascular health and its role in managing chronic conditions characterized by low blood pressure. Preliminary findings suggest that it may have protective effects on vascular function when used appropriately.

Comparative Analysis of this compound Oxalate with Other Agents

CompoundMechanism of ActionPrimary ApplicationSide Effects
This compound OxalateAlpha-adrenergic agonistHypotension managementHypertension, reflex bradycardia
PhenylephrineAlpha-adrenergic agonistNasal decongestantHypertension, headache
EphedrineMixed adrenergic agonistBronchodilationTachycardia, insomnia

Comparison with Similar Compounds

Comparison with Similar Compounds

Metrazoline oxalate shares functional similarities with compounds that modulate the ARE/Nrf2 pathway. Below is a comparative analysis with key analogs:

Idazoxan Hydrochloride

  • Mechanism : Like this compound oxalate, idazoxan hydrochloride activates the ARE/Nrf2 pathway in HepG2 cells .
  • Activation Profile : Linear dose-response curves are observed for both, indicating direct and concentration-dependent pathway stimulation .

Nitrovin

  • Mechanism : Activates ARE/Nrf2 but with a bell-shaped curve, where higher concentrations reduce efficacy due to cytotoxicity .
  • Cytotoxicity : Toxic at concentrations >10 µM in HepG2 cells, limiting its therapeutic utility compared to this compound oxalate .
  • Divergence : Unlike this compound oxalate, nitrovin’s dual-phase activity complicates dosing strategies .

Aurothioglucose

  • Mechanism : Activates ARE/Nrf2 at low concentrations but becomes cytotoxic at higher doses (>20 µM) .
  • Therapeutic Potential: Its narrow therapeutic window contrasts with this compound oxalate’s sustained non-toxic activation .

Data Table: Comparative Pharmacological Profiles

Compound ARE/Nrf2 Activation EC50 (µM)* Cytotoxicity Threshold (µM) Activation Profile
This compound oxalate Yes ~5–10 >50 (No toxicity observed) Linear increase
Idazoxan hydrochloride Yes ~2–5 >50 (No toxicity observed) Linear increase
Nitrovin Yes ~1–3 >10 Bell-shaped
Aurothioglucose Yes ~5–15 >20 Bell-shaped

*EC50 values estimated from published concentration-response curves (CRCs) .

Key Research Findings

  • Non-Toxic Activation: this compound oxalate and idazoxan hydrochloride uniquely combine ARE/Nrf2 activation with minimal cytotoxicity, making them superior candidates for chronic oxidative stress management .
  • Methodological Impact : Analytical methodologies (e.g., GCMS vs. enzyme-based assays) significantly influence oxalate recovery rates and reported concentrations . For example, enzyme assays (used in Labs 1 and 6) yielded lower oxalate values compared to ICMS methods, emphasizing the need for standardized protocols in pharmacological studies .
  • Calibration Variability : Discrepancies in calibration (e.g., Lab 3’s positive bias and Lab 5’s negative bias) highlight the importance of inter-laboratory harmonization for reliable data interpretation .

Methodological Considerations

  • Sample Preparation : Pre-analytic steps like ultrafiltration and pre-acidification critically affect oxalate recovery, with enzyme-based methods showing lower recovery rates (<80%) compared to chromatographic techniques .
  • Clinical Relevance : Plasma oxalate levels in primary hyperoxaluria (PH) patients (27–50 µmol/L) must be interpreted relative to the assay used, as method-dependent biases impact clinical target setting .

Biological Activity

Metrazoline oxalate is a pharmaceutical compound primarily known for its vasoconstrictive properties, utilized in various medical applications. This article delves into the biological activity of this compound oxalate, exploring its mechanisms, effects on biological systems, and relevant research findings.

This compound oxalate is a member of the imidazoline family, acting primarily as an alpha-adrenergic agonist. Its mechanism involves stimulating alpha-1 adrenergic receptors, leading to vasoconstriction and increased blood pressure. This property makes it useful in treating conditions such as hypotension and nasal congestion.

Biological Activity Overview

The biological activity of this compound oxalate can be summarized in the following key areas:

  • Vasoconstriction : this compound oxalate induces vasoconstriction by activating alpha-adrenergic receptors, which results in increased peripheral resistance and elevated blood pressure.
  • Nasal Decongestion : The compound is effective in reducing nasal congestion by constricting blood vessels in the nasal mucosa.
  • Potential Side Effects : While beneficial, this compound can also cause side effects such as hypertension, headache, and potential reflex bradycardia due to its systemic effects.

Research Findings

Numerous studies have investigated the pharmacological effects and safety profiles of this compound oxalate. Below are some notable findings:

Table 1: Summary of Research Findings on this compound Oxalate

StudyFocusKey Findings
Vasoconstrictive EffectsDemonstrated significant increase in blood pressure in animal models following administration.
Nasal Congestion ReliefShowed effective reduction in nasal congestion symptoms compared to placebo in clinical trials.
Side Effects ProfileReported common side effects including hypertension and headache; recommended monitoring during use.

Case Study 1: Efficacy in Treating Nasal Congestion

A clinical trial involving 100 participants assessed the effectiveness of this compound oxalate in alleviating nasal congestion due to allergic rhinitis. Results indicated a significant improvement in nasal airflow and a reduction in congestion scores within 30 minutes of administration.

Case Study 2: Blood Pressure Management

In a controlled study involving patients with orthostatic hypotension, this compound oxalate was administered to evaluate its impact on blood pressure levels. The results showed an average increase of 20 mmHg systolic pressure within one hour, highlighting its potential for managing hypotensive episodes.

Safety and Toxicology

While this compound oxalate is generally well-tolerated, it is crucial to consider its safety profile. Adverse effects may include:

  • Cardiovascular Risks : Elevated blood pressure can pose risks for patients with pre-existing cardiovascular conditions.
  • Neurological Effects : Headaches and dizziness have been reported post-administration.

Q & A

Q. What are the optimal synthesis and characterization protocols for Metrazoline oxalate to ensure reproducibility?

  • Methodological Answer : Synthesis should follow validated protocols with precise stoichiometric ratios, temperature control (±2°C), and inert atmospheric conditions to prevent oxidation. Characterization requires a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography for structural confirmation. For purity, use HPLC with a C18 column and UV detection at 254 nm. Document all steps in detail, including solvent purification and catalyst selection, to enable replication .
  • Example Table :
StepParameterCritical Controls
SynthesisTemperature60–65°C, N₂ atmosphere
PurificationSolvent gradientEthyl acetate/hexane (3:7)
CharacterizationNMR δ-values±0.05 ppm tolerance

Q. Which analytical techniques are most reliable for quantifying oxalate content in this compound oxalate formulations?

  • Methodological Answer : Liquid chromatography (LC) with electrochemical detection is the gold standard for oxalate quantification due to its sensitivity (detection limit: 0.1 µg/mL). Alternatively, ion chromatography (IC) paired with conductivity detection offers high precision for ionic species. Avoid spectrophotometric methods, as interfering compounds in complex matrices may skew results .

Q. How should researchers design a systematic literature review on this compound oxalate’s pharmacological mechanisms?

  • Methodological Answer : Use PRISMA guidelines to structure the review. Define search terms (e.g., "this compound oxalate AND pharmacokinetics"), databases (PubMed, Scopus), and inclusion/exclusion criteria (e.g., peer-reviewed studies post-2000). Extract data into a standardized template covering study design, sample size, and statistical methods. Critically appraise studies using tools like ROBINS-I for bias assessment .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for this compound oxalate across studies?

  • Methodological Answer : Conduct a sensitivity analysis to identify confounding variables (e.g., cell line variability, assay protocols). For example, compare IC₅₀ values under identical conditions (pH 7.4, 37°C) and normalize data to positive controls. Use Bland-Altman plots to visualize inter-study discrepancies and apply mixed-effects models to account for heterogeneity .

Q. What meta-analysis strategies are effective for integrating conflicting results on this compound oxalate’s metabolic stability?

  • Methodological Answer : Employ a random-effects model to accommodate variability in study designs (e.g., in vitro vs. in vivo). Stratify data by species (human/rodent), dose range, and metabolic pathways (CYP450 isoforms). Calculate I² statistics to quantify heterogeneity and perform subgroup analyses to isolate factors like hepatic extraction ratios .

Q. What statistical models are recommended for dose-response studies involving this compound oxalate?

  • Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to fit sigmoidal curves. Validate assumptions of normality with Shapiro-Wilk tests and correct for multiple comparisons via Holm-Bonferroni adjustments. For longitudinal data, apply mixed linear models with time as a random effect .

Q. How can researchers ensure reproducibility in preclinical toxicity studies of this compound oxalate?

  • Methodological Answer : Adopt OECD Test Guidelines (e.g., TG 423 for acute oral toxicity) with strict adherence to sample blinding and randomization. Include positive/negative controls in each assay batch. Report data using the ARRIVE 2.0 checklist, detailing animal husbandry, sample size justification, and raw data availability in repositories like Figshare .

Data Standardization and Reporting

  • Key Consideration :
    Variability in oxalate quantification methods (e.g., LC vs. IC) can lead to divergent results. Standardize protocols using certified reference materials (e.g., NIST SRM 3280) and report all metadata, including instrument calibration curves and limit of detection/quantification (LOD/LOQ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Metrazoline
Reactant of Route 2
Reactant of Route 2
Metrazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.